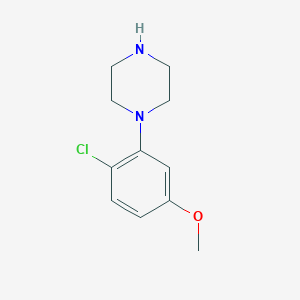

1-(2-Chloro-5-methoxyphenyl)piperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-chloro-5-methoxyphenyl)piperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2O/c1-15-9-2-3-10(12)11(8-9)14-6-4-13-5-7-14/h2-3,8,13H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNNSHUNRDUGDAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Cl)N2CCNCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601284239 | |

| Record name | 1-(2-Chloro-5-methoxyphenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601284239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180698-24-2 | |

| Record name | 1-(2-Chloro-5-methoxyphenyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=180698-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Chloro-5-methoxyphenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601284239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Chemical Properties

The synthesis of 1-(2-Chloro-5-methoxyphenyl)piperazine can be achieved through established methods in organic chemistry. A common route involves the reaction of 2-chloro-5-methoxyaniline (B1294355) with bis(2-chloroethyl)amine (B1207034) hydrochloride in a high-boiling solvent such as diethylene glycol monomethyl ether. chemicalbook.com The reaction mixture is typically heated for several hours to drive the cyclization and formation of the piperazine (B1678402) ring. chemicalbook.com The resulting product is often isolated as a hydrochloride salt. chemicalbook.com

The chemical properties of 1-(2-Chloro-5-methoxyphenyl)piperazine are characteristic of a substituted phenylpiperazine. It is a solid at room temperature and its solubility can be influenced by its salt form, with the hydrochloride salt generally exhibiting greater aqueous solubility.

Table 1: Physicochemical Properties of 1-(2-Chloro-5-methoxyphenyl)piperazine

| Property | Value |

| Molecular Formula | C11H15ClN2O chemicalbook.com |

| Molecular Weight | 226.7 g/mol chemicalbook.com |

| Appearance | White to off-white solid |

| Melting Point | Not available |

| Boiling Point | Not available |

| CAS Number | 180698-24-2 chemicalbook.com |

Molecular Pharmacology and Receptor Interaction Profiling

Serotonin (B10506) (5-HT) Receptor Subtype Affinities and Selectivities

Arylpiperazine derivatives are widely recognized for their significant interactions with multiple serotonin receptor subtypes. The specific substitution pattern on the phenyl ring and modifications to the piperazine (B1678402) moiety are critical in determining the affinity and selectivity profile.

High-Affinity Binding Profile at 5-HT1A Receptors

The 5-HT1A receptor is a key target for anxiolytic and antidepressant medications. Many arylpiperazine compounds, particularly those with a methoxy (B1213986) group on the phenyl ring, have demonstrated high affinity for this receptor. nih.govnih.gov For instance, the unsubstituted 1-(2-methoxyphenyl)piperazine (B120316) is a well-known building block for numerous high-affinity 5-HT1A receptor ligands. nih.gov While specific Ki values for 1-(2-Chloro-5-methoxyphenyl)piperazine at the 5-HT1A receptor are not detailed in the surveyed literature, the general structural motif suggests that this is a receptor of high interest.

Interaction with 5-HT2A, 5-HT6, and 5-HT7 Receptor Subtypes

Beyond the 5-HT1A receptor, the 5-HT2A, 5-HT6, and 5-HT7 subtypes are also important targets for this class of compounds. The 5-HT2A receptor is associated with the mechanism of action of atypical antipsychotics, while the 5-HT6 and 5-HT7 receptors are being investigated for their roles in cognition and mood regulation. nih.govnih.gov Studies on related multi-target ligands often reveal a complex profile where a single compound can bind to several of these receptors with varying affinities. nih.govnih.gov The specific binding profile of 1-(2-Chloro-5-methoxyphenyl)piperazine at these receptors has not been specifically reported.

Radioligand Binding Assays and Competition Studies for Receptor Characterization

The primary method for determining the affinity of a compound for a specific receptor is the radioligand binding assay. nih.gov This technique involves using a radioactively labeled ligand (a radioligand) that is known to bind with high affinity and specificity to the target receptor.

In these experiments, a preparation of cells or tissues containing the receptor of interest is incubated with the radioligand. In parallel, a competition experiment is run by adding increasing concentrations of the unlabeled test compound, such as 1-(2-Chloro-5-methoxyphenyl)piperazine. The test compound will compete with the radioligand for binding to the receptor. By measuring the decrease in radioactivity bound to the receptor preparation at different concentrations of the test compound, a competition curve can be generated. From this curve, the IC50 value (the concentration of the test compound that displaces 50% of the specific binding of the radioligand) is determined. The IC50 value can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand used. This Ki value represents the affinity of the test compound for the receptor.

Dopamine (B1211576) (D) Receptor Subtype Affinities and Selectivities

The dopaminergic system is critically involved in motor control, motivation, and reward, and it is a primary target for antipsychotic medications.

D2 and D3 Receptor Binding Potency

The dopamine D2 and D3 receptors are particularly important targets for antipsychotic drugs. researchgate.net Many arylpiperazine-based compounds have been synthesized and evaluated for their affinity at these receptors, often in the pursuit of multi-target ligands that also interact with serotonin receptors. nih.govresearchgate.net The development of ligands that show selectivity for the D3 receptor over the D2 receptor is an area of active research. Without specific experimental data for 1-(2-Chloro-5-methoxyphenyl)piperazine, its potency at these receptors remains undetermined.

Adrenergic (α-Adrenoceptor) Receptor Interaction Studies

The 1-(o-methoxyphenyl)piperazine moiety is recognized as a significant pharmacophore that likely plays an important role in the affinity for α-adrenoceptors. nih.govingentaconnect.com Structure-affinity relationship studies on various derivatives have been conducted to improve selectivity for specific receptor targets. For instance, research focused on modifying related compounds, such as 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine, aimed to reduce affinity for α1-adrenergic receptors while maintaining high affinity for other targets like the 5-HT1A serotonin receptor. nih.gov This particular compound, also known as NAN-190, demonstrated nearly equal high affinity for both 5-HT1A (Ki = 0.6 nM) and α1-adrenergic receptors (Ki = 0.8 nM). nih.gov

In a study of different 1,4-substituted piperazine derivatives, compounds possessing the 1-(o-methoxyphenyl)piperazine group displaced [3H]prazosin, a radioligand for α1-adrenoceptors, in the low nanomolar range (Ki = 2.1−13.1 nM). ingentaconnect.com For example, 1-[3-(2-Chloro-6-methylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine hydrochloride exhibited a high affinity for the α1-adrenoceptor with a Ki value of 2.1 nM and was 61.05-fold more selective for α1 over α2-receptors. ingentaconnect.com Another derivative, 1-[3-(2,6-dimethylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine hydrochloride, showed a Ki of 2.4 nM for the α1-adrenoceptor and a 142.13-fold selectivity over α2-adrenoceptors. ingentaconnect.com However, specific binding affinity data (Ki values) for 1-(2-Chloro-5-methoxyphenyl)piperazine at α-adrenoceptor subtypes is not detailed in the available literature.

Functional antagonism at α1-adrenoceptors has been evaluated for a series of 1,4-substituted piperazine derivatives using isolated rat aorta models, where the inhibition of phenylephrine-induced contractions is measured. ingentaconnect.com The antagonistic potency, expressed as pA2 values, generally correlates with the binding affinities determined in radioligand assays. ingentaconnect.com

For several derivatives containing the 1-(o-methoxyphenyl)piperazine moiety, strong antagonistic activity was observed, with pA2 values ranging from 8.441 to 8.807. ingentaconnect.com Specifically, the compound 1-[3-(2,6-dimethylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine hydrochloride, which showed high affinity in binding assays, also demonstrated the most potent antagonism with a pA2 value of 8.807. ingentaconnect.com While these studies underscore the contribution of the core chemical structure to α1-adrenergic antagonism, specific functional antagonism data for 1-(2-Chloro-5-methoxyphenyl)piperazine in isolated tissue preparations is not available in the reviewed scientific literature.

Other Neurotransmitter System Engagements

The serotonin transporter (SERT) is a key target for many psychoactive compounds and a member of the SLC6 neurotransmitter transporter family. wikipedia.org While the broader class of phenylpiperazine derivatives has been investigated for interactions with monoamine transporters, specific data on the binding affinity or inhibitory activity of 1-(2-Chloro-5-methoxyphenyl)piperazine at the serotonin transporter is not specified in the available research. Studies on related chlorophenylpiperazine (B10847632) analogues have identified high-affinity ligands for the dopamine transporter (DAT), another member of the monoamine transporter family. nih.gov For instance, 1-(3-chlorophenyl)-4-phenethylpiperazine was found to have a high affinity for DAT. nih.gov The 1-(2-methoxyphenyl)piperazine structure is a known component of ligands with high affinity for serotonin receptors. medchemexpress.com However, direct interaction data for 1-(2-Chloro-5-methoxyphenyl)piperazine with SERT remains uncharacterized in the provided sources.

The potential for piperazine derivatives to inhibit key enzymes involved in neurotransmitter metabolism, such as monoamine oxidase (MAO), is an area of research for developing new therapeutic agents. nih.gov Studies have been conducted on various series of piperazine derivatives to assess their MAO-A and MAO-B inhibitory activity. For example, a series of 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-substituted piperazine-1-carbodithioate derivatives were synthesized and screened, with some compounds showing selective MAO-A inhibition. nih.gov Another study on pyridazinobenzylpiperidine derivatives identified compounds with potent and selective MAO-B inhibition. nih.gov Nevertheless, specific data regarding the inhibitory effect (e.g., IC50 or Ki values) of 1-(2-Chloro-5-methoxyphenyl)piperazine on MAO-A, MAO-B, or other critical enzymes in neurotransmitter metabolism is not present in the surveyed scientific literature.

Intrinsic Activity and Ligand Efficacy Studies

The intrinsic activity of a ligand describes its ability to produce a biological response upon binding to a receptor. This is a critical aspect of its pharmacological profile, distinguishing it as an agonist, antagonist, or inverse agonist. For related (2-methoxyphenyl)piperazine derivatives, efficacy has been explored at various receptors. For example, 4-[4-(1-Adamantanecarboxamido)butyl]-1-(2-methoxyphenyl)piperazine was shown to possess antagonist activity in a 5-HT1A-coupled adenylyl cyclase assay. nih.gov In studies of other piperazine derivatives targeting α1-adrenoceptors, selected compounds demonstrated intrinsic antagonistic activity. ingentaconnect.com However, specific studies detailing the intrinsic activity or efficacy of 1-(2-Chloro-5-methoxyphenyl)piperazine at its potential receptor targets have not been identified in the reviewed literature.

Characterization of Agonist, Partial Agonist, and Antagonist Properties

Direct experimental data characterizing the agonist, partial agonist, or antagonist properties of 1-(2-Chloro-5-methoxyphenyl)piperazine at specific receptors are limited. However, its use in the synthesis of other pharmacologically active agents offers significant clues.

The broader family of phenylpiperazines exhibits a wide spectrum of functional activities at various receptors. For instance, structurally similar compounds can act as agonists, partial agonists, or antagonists at different subtypes of serotonin and dopamine receptors. Without direct functional assays on 1-(2-Chloro-5-methoxyphenyl)piperazine, its precise functional characterization at these receptors remains speculative.

Table 1: Inferred Receptor Interaction Profile for 1-(2-Chloro-5-methoxyphenyl)piperazine

| Receptor Target | Predicted Interaction | Basis for Prediction |

| CCR1 | Potential Antagonist | Use as a scaffold in the synthesis of potent CCR1 antagonists. |

| Serotonin Receptors (e.g., 5-HT1A, 5-HT2A) | Likely Ligand (activity unknown) | Common target for the phenylpiperazine chemical class. |

| Dopamine Receptors (e.g., D2) | Likely Ligand (activity unknown) | Common target for the phenylpiperazine chemical class. |

G-Protein Coupled Receptor (GPCR) Signaling Pathway Modulation

Given that the primary inferred target for 1-(2-Chloro-5-methoxyphenyl)piperazine derivatives is the CCR1 receptor—a member of the GPCR superfamily—it is expected to modulate intracellular signaling pathways typically associated with this receptor class.

CCR1 is a Gi/o-coupled receptor. Antagonism of this receptor by a compound derived from 1-(2-Chloro-5-methoxyphenyl)piperazine would involve the blockade of chemokine-induced signaling cascades. This would include the inhibition of:

G-protein activation: Preventing the exchange of GDP for GTP on the Gαi subunit.

Adenylyl cyclase inhibition: Leading to a maintenance of intracellular cyclic AMP (cAMP) levels that would otherwise be suppressed by agonist binding.

Calcium mobilization: Blocking the release of intracellular calcium stores, a key downstream event in chemokine signaling.

MAPK/ERK pathway activation: Inhibiting the phosphorylation of key kinases involved in cell proliferation, differentiation, and inflammation.

While the derivative's action is antagonism, the intrinsic effect of 1-(2-Chloro-5-methoxyphenyl)piperazine itself on these pathways has not been explicitly studied. It is possible that the compound on its own could exhibit some level of basal activity or, more likely given its role as a synthetic precursor, act as a weak antagonist or be functionally silent until further modified.

Further research, including radioligand binding assays and functional studies measuring second messenger accumulation (e.g., cAMP, inositol (B14025) phosphates) or β-arrestin recruitment, is necessary to fully elucidate the specific GPCR signaling pathways modulated by 1-(2-Chloro-5-methoxyphenyl)piperazine and to definitively characterize its properties as an agonist, partial agonist, or antagonist.

In Vitro and Preclinical Pharmacological Investigations in Research Models

In Vitro Cellular and Biochemical Assays

In vitro assays are fundamental in characterizing the interaction of a compound with specific molecular targets and its effects on cellular functions. For arylpiperazine derivatives, these assays typically focus on receptor binding, functional efficacy, cellular distribution, and cytotoxicity.

Research into arylpiperazine compounds, particularly those with a (2-methoxyphenyl)piperazine moiety, has revealed a strong affinity for serotonergic receptors. nih.govnih.govmdpi.com These compounds are frequently evaluated for their binding affinity at 5-HT1A, 5-HT2A, and 5-HT7 receptors. nih.govnih.gov

Derivatives of 1-(2-methoxyphenyl)piperazine (B120316) have been shown to be potent ligands for the 5-HT1A receptor, with some analogues exhibiting binding affinities (Ki) in the low nanomolar range. nih.govmdpi.com For instance, studies on a series of N-(2-methoxyphenyl)piperazine derivatives demonstrated very high affinities for both 5-HT1A and 5-HT7 receptors. nih.gov The substitution pattern on the piperazine (B1678402) ring and its terminal groups significantly influences the binding affinity and selectivity for various receptor subtypes. nih.gov While specific receptor binding data for 1-(2-Chloro-5-methoxyphenyl)piperazine is not extensively documented in the available literature, the consistent high affinity of the (2-methoxyphenyl)piperazine scaffold for 5-HT1A receptors suggests a similar potential. nih.govmdpi.com

Information regarding the specific intracellular signal transduction pathways activated or modulated by 1-(2-Chloro-5-methoxyphenyl)piperazine is not detailed in the reviewed scientific literature.

Table 1: Receptor Binding Affinities of Selected (2-Methoxyphenyl)piperazine Derivatives

| Compound/Derivative | Receptor Target | Binding Affinity (Ki) | Reference |

| 1-[(2-chloro-6-methylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine | 5-HT1A | <1 nM | nih.gov |

| 1-[(2-chloro-6-methylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine | 5-HT7 | 34 nM | nih.gov |

| N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine | 5-HT1A | 1.2 nM | mdpi.com |

| 6-Amino-2-[5-[4-(2-methoxyphenyl)-1-piperazinyl]pentyl]-1H-benz[de]isoquinoline-1,3(2H)-dione | 5-HT1A | 0.67 nM | ebi.ac.uk |

This table presents data for derivatives to illustrate the general profile of the (2-methoxyphenyl)piperazine class. Data for the specific compound 1-(2-Chloro-5-methoxyphenyl)piperazine is not available in the cited sources.

The ability of a compound to penetrate cell membranes and distribute within cells is crucial for its biological activity. There is currently no specific information available in the scientific literature regarding the cellular uptake and distribution of 1-(2-Chloro-5-methoxyphenyl)piperazine in relevant cell culture models.

The evaluation of cytotoxicity is a necessary step to determine the concentration range at which a compound can be studied without causing cell death, and to identify any potential therapeutic applications, such as in cancer research. Studies on various arylpiperazine derivatives have revealed a range of cytotoxic activities.

For example, certain novel arylpiperazine derivatives have been evaluated for their cytotoxic effects on human prostate cancer cell lines (LNCaP and DU145) and have shown moderate to strong activities. mdpi.com Another study on 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives demonstrated significant cell growth inhibitory activity on a variety of cancer cell lines, including those from the liver, breast, and colon. nih.gov It is important to note that the specific cytotoxic profile of 1-(2-Chloro-5-methoxyphenyl)piperazine has not been reported in these studies.

Table 2: Cytotoxic Activity of Selected Arylpiperazine Derivatives on Cancer Cell Lines

| Compound Class | Cell Line | Activity Metric | Result | Reference |

| Phenylpiperazine Derivatives | LNCaP (Prostate) | IC50 | < 5 µM for some derivatives | mdpi.com |

| Phenylpiperazine Derivatives | DU145 (Prostate) | IC50 | 8.25 µM for most potent derivative | mdpi.com |

| 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives | HUH7 (Liver), MCF7 (Breast), HCT-116 (Colon) | IC50 | Micromolar concentrations | nih.gov |

This table illustrates the cytotoxic potential observed in some arylpiperazine derivatives. Data for the specific compound 1-(2-Chloro-5-methoxyphenyl)piperazine is not available in the cited sources.

Behavioral Phenotyping in Animal Models (e.g., Rodents)

Animal models are instrumental in investigating the in vivo effects of a compound on behavior, providing insights into its potential therapeutic applications.

The forced swim test (FST) and the tail suspension test (TST) are the most commonly used behavioral screening methods to assess antidepressant-like activity in rodents. caymanchem.commedchemexpress.com These tests are based on the principle that when subjected to an inescapable stressful situation, animals will eventually adopt an immobile posture. A reduction in the duration of immobility is interpreted as an antidepressant-like effect. caymanchem.commedchemexpress.com

While direct experimental data on the effects of 1-(2-Chloro-5-methoxyphenyl)piperazine in the FST or TST is not available in the current literature, studies on structurally related compounds provide some context. For instance, a derivative, 1-[(2-chloro-6-methylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine, demonstrated significant antidepressant-like activity in the tail suspension test in mice. nih.gov This suggests that the (2-methoxyphenyl)piperazine scaffold may contribute to antidepressant-like effects.

Table 3: Overview of Behavioral Tests for Antidepressant-Like Activity

| Behavioral Test | Principle | Measured Parameter | Interpretation of Antidepressant Effect | Reference |

| Forced Swim Test (FST) | Rodents are placed in a cylinder of water from which they cannot escape. | Duration of immobility | Decrease in immobility time | caymanchem.com |

| Tail Suspension Test (TST) | Mice are suspended by their tail, preventing escape. | Duration of immobility | Decrease in immobility time | medchemexpress.com |

This table describes the principles of common behavioral tests. Specific results for 1-(2-Chloro-5-methoxyphenyl)piperazine are not documented in the provided references.

Investigation of Anxiolytic-like Responses in Standard Animal Models (e.g., Elevated Plus Maze)

Direct experimental data on the anxiolytic-like responses of 1-(2-Chloro-5-methoxyphenyl)piperazine is not extensively documented in available research. However, the broader class of 2-methoxyphenylpiperazine derivatives has been a subject of interest for its potential effects on anxiety. Previous research has established a link between serotoninergic receptors and mood disorders, with studies indicating that 2-methoxyphenylpiperazine derivatives may possess anxiolytic-like properties. uj.edu.pl

For instance, derivatives such as 1-(2-pyrimidinyl)-piperazines, which are also serotonin (B10506) agonists, have demonstrated dose-dependent anxiolytic effects in rat models. nih.gov These effects were observed in experimental setups designed to induce anxiety, such as avoidance procedures and conflict situations. nih.gov The elevated plus maze (EPM) is a standard and widely used behavioral assay for assessing anxiety in rodents. nih.gov The test relies on the animal's natural aversion to open and elevated spaces. Anxiolytic compounds typically increase the proportion of time spent and the number of entries into the open arms of the maze. nih.gov Studies on other piperazine derivatives have utilized the EPM to demonstrate their potential anxiolytic or anxiogenic profiles. nih.gov

| Compound Class | Animal Model | Key Findings | Reference |

|---|---|---|---|

| 2-Methoxyphenylpiperazine Derivatives | Mouse models | Demonstrated potential for anxiolytic-like characteristics. | uj.edu.pl |

| 1-(2-Pyrimidinyl)-piperazine Derivatives (e.g., Ipsapirone, Campirone) | Rats | Showed dose-dependent anxiolytic action in avoidance and conflict situation tests. | nih.gov |

Assessment of Analgesic and Antitussive Properties of Derivatives

The piperazine scaffold is recognized for its potential in developing compounds with analgesic properties. nih.gov While direct studies on derivatives of 1-(2-Chloro-5-methoxyphenyl)piperazine are scarce, research on other substituted piperazines has shown promising results.

In pharmacological screenings, certain pyrimido[4,5-d]pyrimidine (B13093195) derivatives incorporating a 3-chlorophenylpiperazine moiety displayed significant analgesic action in animal models. nih.gov Similarly, a study on a 7-chloro-4-(piperazin-1-yl)quinoline (B128142) derivative revealed a potent peripheral and central analgesic effect in mice. nih.gov This compound was effective in the writhing test and the hot-plate test, suggesting its potential to alleviate different types of pain. nih.gov

Regarding antitussive (cough-suppressing) properties, some piperazine derivatives have been evaluated. Levodropropizine, a phenyl-piperazine derivative, has demonstrated effective antitussive activity in guinea pigs and rabbits, comparable to that of codeine in certain models. nih.gov Other research has investigated the antitussive effects of ethanol (B145695) seed extracts containing various alkaloids, which showed a dose-dependent reduction in cough count and latency. nih.gov The complex pharmacology of some antitussives involves interaction with multiple receptor systems, including serotonergic receptors. nih.gov

| Compound/Derivative Class | Pharmacological Activity | Model | Key Findings | Reference |

|---|---|---|---|---|

| Pyrimido[4,5-d]pyrimidine derivatives | Analgesic | Animal models | Displayed "rather strong analgesic action". | nih.gov |

| 1-(4-(7-chloroquinoline-4-yl)piperazin-1-yl)-2-(4-phenylpiperazin-1-yl)ethanone | Analgesic (Peripheral & Central) | Mice (writhing test, hot-plate test) | Showed significant analgesic effects comparable or higher than reference drugs. | nih.gov |

| Levodropropizine | Antitussive | Guinea pigs, Rabbits | Activity was comparable to codeine against irritant-induced coughing. | nih.gov |

| Ethanolic seed extract of Picralima nitida | Antitussive, Analgesic | Animal models | Exhibited dose-dependent antitussive and analgesic effects. | nih.gov |

Effects on Locomotor Activity and Motor Coordination in Experimental Settings

Research on a different piperazine derivative, N-(2,6-difluorophenyl)-2-(4-phenylpiperazin-1-yl)propanamide (referred to as cmp2), demonstrated an upregulation of motor function in a mouse model of Alzheimer's disease, as assessed by the beam walking test. nih.gov This indicates that while some piperazines can suppress locomotion, others may improve motor coordination, depending on their specific structure and mechanism of action. nih.gov

Cognitive Function Modulation in Animal Learning and Memory Paradigms

There is a growing interest in the role of piperazine derivatives in modulating cognitive functions. Research has linked serotoninergic and dopaminergic receptors to various aspects of cognition, including learning and memory. uj.edu.pl

A derivative of 2-methoxyphenylpiperazine, known as HBK-10, which acts as an antagonist of 5-HT1A and D2 receptors, has been investigated for its potential effects on recognition memory in mice. uj.edu.pl Another piperazine derivative, cmp2, has been shown to improve cognitive functions in a transgenic mouse model of Alzheimer's disease. nih.gov In behavioral assays, cmp2-treated mice showed increased novel object recognition, better performance in the Morris water maze, and improved fear memory. nih.gov These findings suggest that certain piperazine-based compounds hold promise as potential cognitive enhancers. nih.gov

| Compound/Derivative | Animal Model | Cognitive Test | Observed Effect | Reference |

|---|---|---|---|---|

| HBK-10 (2-methoxyphenylpiperazine derivative) | Mice | Recognition memory tests | Investigated for memory-enhancing properties. | uj.edu.pl |

| cmp2 (N-(2,6-difluorophenyl)-2-(4-phenylpiperazin-1-yl)propanamide) | 5xFAD Mice | Novel Object Recognition, Morris Water Maze, Fear Memory | Improved performance in all tested cognitive paradigms. | nih.gov |

Neurophysiological and Neurochemical Research in Animal Studies

Brain Penetration and Distribution Studies in Rodent Models

The ability of a compound to cross the blood-brain barrier (BBB) is crucial for its activity within the central nervous system. Specific studies on the brain penetration of 1-(2-Chloro-5-methoxyphenyl)piperazine were not found. However, research on related structures provides insight into the general properties of this chemical class. For CNS-active drugs, factors like lipophilicity and polar surface area are critical for BBB penetration. nih.gov

Studies on piperazine derivatives have shown that they can be designed to effectively cross the BBB. For example, the piperazine derivative cmp2 was found to have effective BBB penetration. nih.gov In another study, a strategic chemical modification of a poorly brain-penetrant 5-HT6 receptor antagonist led to a series of bicyclic heteroarylpiperazines with excellent brain penetration and good oral bioavailability in rats and dogs. nih.gov This demonstrates that the piperazine scaffold can be optimized to achieve favorable pharmacokinetic properties for CNS targeting. nih.gov

Neurotransmitter Release and Reuptake Modulation in In Vivo Systems

The neurochemical effects of 1-(2-Chloro-5-methoxyphenyl)piperazine have not been specifically detailed in the available literature. However, research on the closely related compound N-o-methoxyphenylpiperazine (MPP), which lacks the chlorine atom, indicates it acts as a blocker of dopaminergic receptors in the brain. nih.gov In vivo studies showed that MPP increased the concentration of the dopamine (B1211576) metabolite homovanillic acid (HVA) and blocked apomorphine-induced behaviors in rodents, providing evidence for its dopamine-blocking action. nih.gov

Furthermore, other substituted piperazine derivatives have been shown to interact with multiple neurotransmitter systems. For instance, two 1,2,4-substituted piperazine derivatives, MM5 and MC1, were found to affect both serotonin (5-HT) and dopamine release in the rat prefrontal cortex. nih.gov One compound decreased extracellular 5-HT levels, characteristic of a 5-HT1A agonist, while the other also raised cortical dopamine levels. nih.gov These findings highlight that piperazine derivatives can modulate the release of key neurotransmitters, although the specific profile depends heavily on the compound's unique substitutions and structure. nih.gov

Electrophysiological Recordings in Animal Brain Slices for Receptor Functionality

Currently, there is no publicly available scientific literature detailing the electrophysiological effects of 1-(2-Chloro-5-methoxyphenyl)piperazine on receptor functionality in animal brain slices. Extensive searches of scientific databases have not yielded any studies that have investigated the direct impact of this specific compound on neuronal firing rates, membrane potentials, or postsynaptic currents in ex vivo brain tissue preparations.

While research exists on the electrophysiological properties of other structurally related phenylpiperazine compounds, the unique substitution pattern of a chlorine atom at the 2-position and a methoxy (B1213986) group at the 5-position of the phenyl ring in 1-(2-Chloro-5-methoxyphenyl)piperazine means that data from analogues cannot be reliably extrapolated. The specific effects of a compound on neuronal receptors are highly dependent on its precise chemical structure.

Therefore, the characterization of 1-(2-Chloro-5-methoxyphenyl)piperazine's influence on receptor-mediated electrophysiological events in various brain regions remains an area for future investigation. Such studies would be essential to elucidate its potential mechanism of action at the neuronal circuit level.

Structure Activity Relationships Sar and Rational Drug Design Principles

Impact of Piperazine (B1678402) Ring Substitutions on Receptor Binding and Functional Activity

The piperazine ring is a critical component of the arylpiperazine pharmacophore. Both nitrogen atoms within this ring are often essential for potent biological activity, with the protonated nitrogen atom typically forming a crucial ionic bond with a conserved aspartate residue in the binding pocket of aminergic GPCRs. mdpi.comnih.gov Substitutions on the second nitrogen atom (N4) of the piperazine ring are a common strategy to modulate the pharmacological profile of these compounds.

Analysis of N-Substituted Alkyl and Aryl Groups

The introduction of various N-substituted groups, including alkyl and aryl moieties, to the piperazine ring can significantly alter receptor binding and activity. Studies on different arylpiperazine series have shown that these substitutions can accommodate a range of substituted rings, such as indole, indazole, and benzo[b]thiophene, while maintaining high affinity and selectivity for receptors like the dopamine (B1211576) D3 receptor. nih.govnih.gov

The type of aryl group itself is also a factor. One study exploring arylpiperazine derivatives for antiandrogenic activity found that a lead compound with a phenyl ring at the 4-position of the piperazine ring showed stronger cytotoxic activity than derivatives with a benzyl or pyridine group at the same position. mdpi.com

Influence of Chain Length and Branching on Pharmacological Profiles

The length and branching of the alkyl chain linking the piperazine moiety to a terminal group, creating so-called "long-chain arylpiperazines," have a profound impact on receptor affinity. mdpi.com The length of this spacer can result in significant variations in affinity for different receptors. For example, in one study of arylpiperazine derivatives, the length of the linker was found to have the highest influence on affinity for the serotonin (B10506) 5-HT1A receptor. mdpi.com

Research on piperazine derivatives targeting opioid receptors demonstrated that modifying the length and flexibility of the side chain at the N4 position could substantially improve binding affinity at both mu and delta opioid receptors. ijrrjournal.com Similarly, in a series of compounds designed for acaricidal activity, elongation of an N-alkyl chain from a methyl to a butyl group led to a decrease in activity, whereas a bulkier benzyl group maintained good activity. jst.go.jp This suggests an optimal range for chain length and lipophilicity; for instance, the antifungal potency of one N-arylpiperazine series decreased when the N-alkyl substituent was butyl or larger. mdpi.com

Role of Phenyl Ring Substituents in Pharmacological Profiles

Substituents on the phenyl ring of the arylpiperazine core, such as the chloro and methoxy (B1213986) groups in 1-(2-Chloro-5-methoxyphenyl)piperazine, are pivotal in defining the compound's pharmacological profile, including its receptor selectivity, ligand efficiency, and lipophilicity.

Effects of Positional Isomerism (Ortho, Meta, Para) on Receptor Selectivity

The position of substituents on the phenyl ring—ortho, meta, or para—can dramatically alter receptor affinity and selectivity. Structure-activity relationship studies on N1-phenylpiperazines revealed that for 5-HT1A receptor affinity, a methoxy group at the 2-position (ortho) is favorable, while a 4-methoxy (para) substitution is detrimental. nih.gov For other non-annulated substitutions in that series, affinity decreased in the order of ortho > para > meta. nih.gov This is often attributed to steric factors, where substituents at certain positions may either clash with receptor residues or prevent the molecule from adopting the ideal conformation for binding. nih.gov

Conversely, other studies have found different positional preferences depending on the target receptor and the specific molecular scaffold. For certain N-arylpiperazine derivatives with urea linkers, para-substitution on the phenyl ring resulted in stronger potency compared to meta-substitution. nih.gov In another series of benzamide derivatives, a para > meta > ortho pattern was observed for D2/D3 receptor binding selectivity. acs.org Furthermore, research into novel thiazolinylphenyl-piperazines highlighted the specific importance of placing a dihydrothiazole moiety in the meta position of the phenyl ring to enhance 5-HT1A receptor binding. nih.gov

The table below summarizes the varied effects of substituent positioning on receptor interaction across different arylpiperazine series.

| Substituent Position | Effect on Receptor Affinity/Selectivity | Compound Series / Receptor Target | Source |

|---|---|---|---|

| Ortho (2-position) | Favorable for 5-HT1A affinity (e.g., 2-methoxy) | N1-phenylpiperazines / 5-HT1A Receptor | nih.gov |

| Ortho (2-position) | Displayed moderate to strong cytotoxic activities and antagonistic potency | Arylpiperazines / Androgen Receptor (AR) | mdpi.com |

| Meta (3-position) | Optimal position for a dihydrothiazole moiety to improve 5-HT1A binding | Thiazolinylphenyl-piperazines / 5-HT1A Receptor | nih.gov |

| Para (4-position) | Detrimental for 5-HT1A affinity (e.g., 4-methoxy) | N1-phenylpiperazines / 5-HT1A Receptor | nih.gov |

| Para (4-position) | Showed stronger potency than meta-substitution | Arylpiperazines with urea linkers / Immune Stimulation | nih.gov |

| Para > Meta > Ortho | General pattern of D2/D3 receptor binding selectivity | Benzamide derivatives / Dopamine D2/D3 Receptors | acs.org |

Contributions of Halogen and Alkoxy Groups to Ligand Efficiency and Lipophilicity

Halogen and alkoxy groups, such as the chloro and methoxy substituents found in 1-(2-Chloro-5-methoxyphenyl)piperazine, are frequently used in drug design to modulate a compound's properties. youtube.com These small functional groups can significantly influence how a ligand interacts with a protein's binding pocket. youtube.com

The methoxy group, particularly at the ortho position, has been identified as a favorable modification for enhancing 5-HT1A receptor affinity. mdpi.comnih.gov Molecular modeling suggests this is because the ortho-methoxy group can form a hydrogen bond with specific receptor residues (e.g., Lys191) without creating steric clashes. mdpi.com

Halogen atoms like chlorine and fluorine also play important roles. The introduction of an additional fluorine atom at the ortho position of the phenyl ring has been shown to be important for in vivo activity in some arylpiperazine derivatives. mdpi.com Fluorine substitutions can enhance a compound's ability to act as a hydrogen bond donor and can participate in non-covalent interactions with the receptor site, thereby improving affinity. mdpi.com Electron-withdrawing groups, such as halogens, have been noted for their importance in achieving high activity in certain compound classes. jst.go.jp For example, studies on antimycobacterial agents showed that dichlorophenyl substitution (e.g., 3,4-dichloro) on the piperazine's aryl ring resulted in potent activity. mdpi.com

The table below provides examples of how these specific substituents affect pharmacological properties.

| Substituent | Position | Observed Effect | Compound Class / Target | Source |

|---|---|---|---|---|

| Methoxy | Ortho (2-) | Favorable for 5-HT1A affinity | Arylpiperazines / 5-HT1A Receptor | mdpi.comnih.gov |

| Fluorine | Ortho (2-) | Important for in vivo activity | Arylpiperazines / Androgen Receptor | mdpi.com |

| Dichloro | 3,4- | Resulted in one of the most effective antimycobacterial compounds | N-Arylpiperazine conjugates / M. tuberculosis | mdpi.com |

| Trifluoromethyl (CF3) | Meta (3-) | Notably improved in vitro antimycobacterial activity | N-Arylpiperazine conjugates / Mycobacteria | mdpi.com |

Design Principles for Enhanced Receptor Affinity and Selectivity

The rational design of arylpiperazine derivatives like 1-(2-Chloro-5-methoxyphenyl)piperazine for improved receptor affinity and selectivity is guided by several key principles derived from extensive SAR studies.

A primary design strategy involves creating bitopic ligands. These are molecules designed to interact with both the primary (orthosteric) binding pocket (PBP) and a secondary, less-conserved allosteric binding pocket (SBP) located in the extracellular vestibule of the receptor. nih.govmdpi.com Targeting the SBP can modulate affinity, selectivity, and the functional activity of the ligand. nih.govmdpi.com

A knowledge-based approach is also critical, where structural fragments from known selective agonists or antagonists are combined to create new molecules with a desired multi-receptor profile. acs.org This involves the careful selection of the aryl group, the linker, and a terminal fragment to fine-tune affinities at multiple targets simultaneously. mdpi.comacs.org

Computational methods, including 3D-QSAR studies like CoMFA and CoMSIA, alongside molecular docking and dynamics simulations, are invaluable tools. mdpi.com These approaches help to identify the crucial structural factors of the arylpiperazine scaffold, understand the likely binding modes at the amino acid level, and predict the activity of newly designed molecules. mdpi.com

Key pharmacophoric features for many arylpiperazine ligands include:

A basic nitrogen atom in the piperazine ring, which is protonated at physiological pH and forms a charge-assisted hydrogen bond with a conserved aspartate residue in the receptor. mdpi.comnih.gov

An aromatic ring (the phenyl group) that engages in π-π stacking or cation-π interactions with aromatic residues (e.g., phenylalanine, tryptophan) within the binding pocket. mdpi.comnih.gov

Appropriate substitution patterns on both the phenyl ring and the second piperazine nitrogen to optimize interactions with specific sub-pockets within the receptor, thereby enhancing both affinity and selectivity. mdpi.commdpi.com

By systematically applying these principles, medicinal chemists can rationally modify the 1-(2-Chloro-5-methoxyphenyl)piperazine scaffold to develop new chemical entities with enhanced potency and selectivity for desired therapeutic targets.

Exploration of Privileged Structure Concepts in Piperazine Scaffolds

The piperazine ring is a quintessential example of a "privileged structure" in medicinal chemistry. This concept describes molecular scaffolds that are capable of binding to multiple, distinct receptor targets, making them highly versatile starting points for drug discovery across various therapeutic areas. The utility of the piperazine moiety is attributed to several key features:

Physicochemical Properties : The two nitrogen atoms in the piperazine ring can be protonated at physiological pH, which enhances aqueous solubility and allows for favorable interactions with biological targets. This basicity is a critical factor in modulating pharmacokinetic and pharmacodynamic properties.

Synthetic Tractability : The piperazine scaffold is synthetically accessible, and its nitrogen atoms (N1 and N4) provide convenient handles for introducing a wide range of substituents. This allows for the systematic exploration of chemical space to optimize interactions with a target receptor.

Conformational Rigidity and Flexibility : The piperazine ring typically adopts a stable chair conformation, which reduces the entropic penalty upon binding to a receptor. This semi-rigid structure provides a well-defined orientation for its substituents, facilitating precise positioning within a receptor's binding pocket.

Versatile Pharmacophore Element : The arylpiperazine motif, in particular, is a well-established pharmacophore for a multitude of G-protein coupled receptors (GPCRs), especially serotonin and dopamine receptors, which are key targets in the central nervous system (CNS).

The 1-(2-Chloro-5-methoxyphenyl)piperazine structure embodies these principles. The substituted phenyl ring at the N1 position and the available secondary amine at the N4 position make it an ideal template for creating libraries of compounds with diverse pharmacological activities, ranging from antipsychotic and antidepressant to anticancer agents.

Ligand-Based and Structure-Based Drug Design Strategies

The development of derivatives from the 1-(2-Chloro-5-methoxyphenyl)piperazine core employs both ligand-based and structure-based drug design strategies.

Ligand-Based Drug Design: This approach is utilized when the three-dimensional structure of the target receptor is unknown. It relies on the knowledge of other molecules that bind to the same target.

Pharmacophore Modeling : By analyzing a set of known active ligands, a pharmacophore model can be generated. This model defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, ionizable groups) required for biological activity. For arylpiperazines, a common pharmacophore includes a basic nitrogen atom, an aromatic ring, and a hydrophobic region, all positioned at specific distances from one another. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) : QSAR studies establish a mathematical correlation between the chemical properties of a series of compounds and their biological activities. This allows for the prediction of the potency of new, unsynthesized derivatives, thereby guiding the design process toward more effective molecules.

Structure-Based Drug Design: When the 3D structure of the target protein is available (from X-ray crystallography or homology modeling), this strategy allows for the rational design of ligands that fit precisely into the receptor's binding site.

Molecular Docking : Computational docking simulations are used to predict the preferred orientation and binding affinity of a ligand within a target's active site. bg.ac.rsnih.govnih.gov For arylpiperazine derivatives targeting CNS receptors like the dopamine D2 receptor, docking studies have revealed key interactions between the protonated piperazine nitrogen and acidic residues (e.g., Aspartic Acid) in the receptor, as well as aromatic interactions between the phenyl ring and hydrophobic pockets. nih.govbg.ac.rs

Virtual Screening : Large chemical databases can be computationally screened to identify molecules that are predicted to bind to a specific target. nih.gov This process can identify novel scaffolds or derivatives that can be synthesized and tested, accelerating the discovery of new lead compounds.

These complementary strategies enable a more efficient and targeted approach to drug discovery, reducing the reliance on traditional trial-and-error methods and facilitating the creation of derivatives with optimized pharmacological profiles.

Elucidation of Pharmacophore Features and Molecular Recognition

Understanding how the 1-(2-Chloro-5-methoxyphenyl)piperazine scaffold interacts with its biological targets at a molecular level is crucial for designing more selective and potent drugs. This involves identifying the key structural elements responsible for receptor binding and mapping the complementary features within the receptor's binding pocket.

Identification of Key Structural Elements for Specific Receptor Interaction

The arylpiperazine moiety is a well-established pharmacophore for several key neurotransmitter receptors, particularly serotonin (5-HT) and dopamine (D) subtypes. The specific interactions are dictated by the nature and position of substituents on both the aromatic ring and the second nitrogen of the piperazine core.

The Protonated Piperazine Nitrogen (N1) : At physiological pH, the nitrogen atom of the piperazine ring is typically protonated. This positively charged center forms a crucial ionic bond with a conserved acidic amino acid residue, most commonly an Aspartic Acid (Asp) in the third transmembrane helix (TM3) of aminergic GPCRs like the D2 and 5-HT1A receptors. nih.gov This interaction is considered a primary anchor point for the ligand in the receptor.

The Aryl Group : The 2-chloro-5-methoxyphenyl group is critical for affinity and selectivity.

Ortho-substituent (2-Chloro) : The presence of a substituent at the ortho position of the phenyl ring is a common feature in ligands with high affinity for various receptors. The chlorine atom is an electron-withdrawing group that can influence the electronic properties of the aromatic ring and engage in specific interactions within the binding pocket.

The N4-Substituent : The nature of the substituent attached to the N4 position of the piperazine ring is a primary determinant of the compound's ultimate pharmacological profile (e.g., agonist vs. antagonist) and selectivity. Long alkyl chains, often terminating in complex aromatic or heterocyclic systems, are frequently attached at this position to engage with deeper regions of the binding pocket, known as ancillary or secondary binding pockets. acs.orgnih.gov

The combination and spatial arrangement of these elements define the pharmacophore and dictate the molecule's interaction with specific receptor subtypes.

Mapping of Receptor Binding Pockets and Ligand-Receptor Complementarity

Through molecular modeling, docking studies, and site-directed mutagenesis, the binding sites for arylpiperazine ligands within key receptors have been elucidated.

Dopamine D2 Receptor: For the D2 receptor, the binding pocket for arylpiperazines is located within the transmembrane helices. Key interactions include:

Ionic Bond : The protonated piperazine nitrogen forms a salt bridge with Asp114 (TM3). nih.gov

Aromatic/Hydrophobic Interactions : The aryl ring (the 2-chloro-5-methoxyphenyl group) fits into a hydrophobic pocket formed by aromatic residues. Studies have identified crucial "edge-to-face" interactions with Phenylalanine (Phe) 178, Tryptophan (Trp) 182, and Tyrosine (Tyr) 216. nih.govbg.ac.rs The negative electrostatic potential at the center of the ligand's aromatic ring interacts favorably with the positive potential on the protons of the receptor's aromatic residues. researchgate.net

Hydrogen Bonding : A hydrogen bond acceptor group at the ortho-position of the phenyl ring (like a methoxy group, and potentially the chlorine in this compound) can form an additional hydrogen bond with residues like Trp 182, further stabilizing the complex. nih.gov

Serotonin 5-HT1A Receptor: The binding site of the 5-HT1A receptor shares similarities with the D2 receptor. Homology models, often based on the crystal structure of the β2-adrenergic receptor, are used for docking studies. rsc.org

Ionic Bond : A salt bridge is formed between the basic piperazine nitrogen and Asp116 (TM3).

Aromatic Interactions : The aryl group is accommodated in a pocket defined by aromatic residues such as Phe361 and Phe362 (TM6) and Trp358 (TM6).

Hydrogen Bonding : Ser199 (TM5) can act as a hydrogen bond donor or acceptor, interacting with substituents on the arylpiperazine ligand.

The specific substitution pattern of 1-(2-Chloro-5-methoxyphenyl)piperazine allows it to achieve a complementary fit within these binding pockets, leading to high-affinity interactions that form the basis of its pharmacological activity.

Development of Novel Derivatives with Tailored Pharmacological Properties

The 1-(2-Chloro-5-methoxyphenyl)piperazine scaffold serves as a versatile starting point for the development of novel derivatives with fine-tuned pharmacological activities. By systematically modifying the N4 position of the piperazine ring, medicinal chemists can create new chemical entities with enhanced potency, improved receptor selectivity, and desired functional outcomes (e.g., agonism, antagonism, or partial agonism).

The table below summarizes representative examples of how the core scaffold has been elaborated to target different biological systems, demonstrating the principles of rational drug design.

| Derivative Class | Target Receptor(s) | Rationale for Modification | Resulting Pharmacological Profile |

| Long-Chain Arylpiperazines (LCAPs) | 5-HT1A, D2 | The flexible alkyl chain allows the terminal moiety (often a complex heterocycle or amide) to access a secondary binding pocket, enhancing affinity and modulating functional activity. | High-affinity ligands for serotonin and dopamine receptors, often developed as antipsychotic or antidepressant agents. nih.govnih.gov |

| Benzothiazine Hybrids | Topoisomerase II, DNA | Introduction of a 1,2-benzothiazine scaffold, a known pharmacophore in some anticancer agents, to the arylpiperazine core via an alkyl linker. | Potential anticancer agents designed to act as DNA intercalators or topoisomerase II inhibitors. nih.gov |

| Adamantane Conjugates | 5-HT1A | The bulky, lipophilic adamantane group is introduced to enhance affinity and selectivity by occupying a large hydrophobic pocket in the receptor. | Highly potent and selective 5-HT1A receptor ligands. mdpi.com |

| Quinazolinone Hybrids | Various (e.g., antimicrobial, anticancer) | Fusion of the piperazine moiety with a quinazolinone core, a privileged structure known for a wide range of biological activities. | Compounds with potential antimicrobial or anticancer properties, depending on the specific substitution patterns. researchgate.net |

| Indane Hybrids | Androgen Receptor (AR) | An indane moiety is linked to the arylpiperazine scaffold to create novel structures targeting the androgen receptor for applications in prostate cancer. | Development of potential androgen receptor antagonists. nih.gov |

Computational Chemistry and Molecular Modeling Applications

Quantum Chemical Calculations for Electronic Structure Analysis

A molecule like 1-(2-Chloro-5-methoxyphenyl)piperazine can exist in various spatial arrangements, or conformations, due to the rotation around its single bonds. Conformer analysis is the process of identifying these different arrangements and determining their relative stabilities. The goal is to find the global minimum energy conformation, which represents the most stable and populated three-dimensional structure of the molecule under a given set of conditions.

This process is typically performed using DFT methods, such as B3LYP or WB97XD, combined with a basis set like 6-311++G**, which provides a robust description of the molecule's electrons. The calculations optimize the geometry of each potential conformer, minimizing its potential energy. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure is a true energy minimum. For phenylpiperazine compounds, a key feature is the orientation of the phenyl group relative to the piperazine (B1678402) ring, which can significantly impact how the molecule fits into a receptor's binding pocket.

The electronic properties of a molecule are dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, indicating the molecule's capacity to act as an electron donor. Conversely, the LUMO is the orbital that is most likely to accept an electron.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more polarizable and reactive. Time-dependent DFT (TD-DFT) calculations can reveal that charge transfer occurs within the molecule. These calculations are used to derive several key electronic descriptors, as illustrated in the table below.

| Electronic Property | Description | Significance in Drug Design |

|---|---|---|

| HOMO Energy (EHOMO) | Energy of the highest occupied molecular orbital. | Indicates electron-donating ability. |

| LUMO Energy (ELUMO) | Energy of the lowest unoccupied molecular orbital. | Indicates electron-accepting ability. |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO. | Correlates with chemical reactivity and kinetic stability. |

| Ionization Potential (I) | Approximated as -EHOMO. | Energy required to remove an electron. |

| Electron Affinity (A) | Approximated as -ELUMO. | Energy released when an electron is added. |

| Global Hardness (η) | Calculated as (I - A) / 2. | Measures resistance to change in electron distribution. |

| Chemical Potential (μ) | Calculated as -(I + A) / 2. | Relates to the "escaping tendency" of electrons. |

Molecular Docking Studies with Target Receptor Structures

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target receptor, typically a protein. This method is instrumental in structure-based drug design, helping to elucidate the mechanism of action and predict the binding affinity of potential drugs. For 1-(2-Chloro-5-methoxyphenyl)piperazine, docking studies would likely target neuroreceptors such as serotonin (B10506) (5-HT) or dopamine (B1211576) (D2) receptors, given the known activity of related arylpiperazines.

The docking process involves placing the 3D structure of the ligand into the binding site of the receptor and evaluating the fit using a scoring function. This function calculates a score, often expressed as a binding energy (e.g., in kcal/mol), which estimates the strength of the ligand-receptor interaction. A lower (more negative) binding energy generally indicates a more stable and favorable interaction.

The procedure allows researchers to compare how different compounds, or different conformations of the same compound, bind within the target site. For instance, studies on similar arylpiperazine derivatives have shown that the methoxyphenyl group often engages in key interactions deep within the binding pocket, while the piperazine core forms crucial hydrogen bonds or ionic interactions.

Beyond predicting the binding pose and energy, docking software provides a detailed map of the non-covalent interactions that stabilize the ligand-receptor complex. These interactions are critical for molecular recognition and binding specificity. A thorough analysis of the docked pose reveals:

Hydrogen Bonds: Interactions between hydrogen bond donors (like the N-H of the piperazine ring) and acceptors (like the oxygen of an aspartate residue in the receptor).

Hydrophobic Interactions: Between nonpolar regions of the ligand (e.g., the phenyl ring) and hydrophobic amino acid residues (e.g., valine, leucine, phenylalanine) in the binding pocket.

Ionic Interactions (Salt Bridges): Strong electrostatic interactions between a charged group on the ligand (e.g., a protonated piperazine nitrogen) and an oppositely charged residue in the receptor (e.g., aspartic acid).

Pi-Type Interactions: Including pi-pi stacking (between aromatic rings) or cation-pi interactions (between a protonated amine and an aromatic ring).

These interaction profiles are essential for understanding structure-activity relationships (SAR) and for rationally designing new derivatives with improved affinity and selectivity.

| Interaction Type | Ligand Moiety (Example) | Receptor Residue (Example) | Significance |

|---|---|---|---|

| Hydrogen Bond | Piperazine N-H | Aspartate (Asp), Serine (Ser) | Provides specificity and directional bonding. |

| Ionic Interaction | Protonated Piperazine Nitrogen | Aspartic Acid (Asp) | Strongly anchors the ligand in the binding site. |

| Hydrophobic Interaction | Chlorophenyl Ring | Leucine (Leu), Phenylalanine (Phe) | Contributes to overall binding affinity. |

| Pi-Pi Stacking | Phenyl Ring | Phenylalanine (Phe), Tyrosine (Tyr) | Orients the aromatic portion of the ligand. |

Molecular Dynamics Simulations

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. When applied to a ligand-receptor complex obtained from docking, MD simulations can assess the stability of the predicted binding pose and explore the conformational flexibility of both the ligand and the protein.

An MD simulation can reveal whether the key interactions identified in docking are maintained over a period of nanoseconds. It helps to validate the docking results, showing if the ligand remains stably bound or if it shifts to an alternative pose. This provides a more realistic understanding of the binding process in a physiological environment that includes solvent and thermal fluctuations. For example, a simulation performed on a related ligand in a dopamine D2 receptor showed the stability of a salt bridge with an aspartate residue over time, confirming its importance as an anchor point.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a cornerstone of rational drug design, focusing on the essential steric and electronic features required for a molecule to interact with a specific biological target. nih.gov

A pharmacophore model is an abstract representation of the key molecular features responsible for a compound's biological activity. nih.govnih.gov These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. nih.gov By analyzing a series of active compounds containing the 1-(2-Chloro-5-methoxyphenyl)piperazine scaffold, a predictive pharmacophore model can be generated. nih.gov

This process involves superimposing the structures of multiple active molecules to identify the common features and their spatial arrangement. nih.gov The resulting model serves as a 3D query that defines the ideal properties of a ligand for a given receptor. Such models are valuable for establishing structure-activity relationships (SARs), which describe how chemical structure relates to biological activity. nih.gov For piperazine-based compounds, pharmacophore models have been successfully used to design new derivatives with enhanced affinity for targets like the 5-HT1A receptor or to act as HIV-1 entry inhibitors. researchgate.netnih.govresearchgate.net

Table 2: Common Pharmacophoric Features for Arylpiperazine-Based Ligands

| Feature | Description | Role in Binding |

| Aromatic Ring (AR) | The substituted phenyl group. | Engages in pi-pi stacking or hydrophobic interactions with aromatic residues in the binding pocket. |

| Hydrogen Bond Acceptor (HBA) | The methoxy (B1213986) oxygen or nitrogen atoms in the piperazine ring. | Forms hydrogen bonds with donor residues in the receptor, anchoring the ligand. |

| Positive Ionizable (PI) | The basic nitrogen atom of the piperazine ring, which can be protonated at physiological pH. | Forms a crucial salt bridge or ionic interaction with an acidic residue (e.g., Aspartic Acid) in the target protein. nih.gov |

| Hydrophobic Group (H) | The chloro-substituted phenyl ring. | Occupies a hydrophobic pocket in the receptor, contributing to binding affinity. |

Once a predictive pharmacophore model is established, it can be used as a filter in a process called virtual screening. nih.gov In this process, the pharmacophore model is used to rapidly search large databases containing millions of chemical compounds to identify molecules that match the required 3D arrangement of features. nih.govijper.org This computational approach is highly efficient for narrowing down a vast chemical space to a manageable number of promising candidates for experimental testing. nih.gov

This technique allows for the discovery of novel chemical entities (NCEs)—compounds with different core structures (scaffolds) but the same essential pharmacophoric features. This "scaffold hopping" is a powerful strategy for finding new drug leads with potentially improved properties, such as better selectivity or fewer side effects. nih.gov A pharmacophore derived from the 1-(2-Chloro-5-methoxyphenyl)piperazine series could be used to screen for NCEs that mimic its binding mode but possess a completely different chemical backbone.

In Silico ADMET Predictions (Focusing on Theoretical Prediction for Research Design)

In silico ADMET prediction involves the use of computational models to estimate the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a compound. nih.govnih.gov These predictions are vital in the early stages of drug discovery to filter out candidates that are likely to fail later due to poor pharmacokinetic profiles. nih.gov

For compounds targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is a critical property. nih.gov The BBB is a highly selective barrier that protects the brain, and many potential drugs fail because they cannot penetrate it effectively. nih.gov In silico models are widely used to predict a compound's BBB permeability based on its physicochemical properties. nih.gov

These predictive models often rely on parameters such as molecular weight, lipophilicity (LogP), the number of hydrogen bond donors and acceptors, and the polar surface area (PSA). japsonline.com For 1-(2-Chloro-5-methoxyphenyl)piperazine, these properties can be calculated to provide a theoretical assessment of its potential to enter the CNS, guiding further research and chemical modifications if necessary. For example, compounds with high molecular weight (>500 Da) or a large number of hydrogen bonds often exhibit poor BBB penetration. japsonline.com

Table 3: Predicted Physicochemical Properties for 1-(2-Chloro-5-methoxyphenyl)piperazine and their Relation to BBB Permeability

| Property | Predicted Value | Implication for BBB Permeability |

| Molecular Formula | C₁₁H₁₅ClN₂O | - |

| Molecular Weight | 226.70 g/mol | Favorable (typically < 400-500 g/mol is preferred for CNS drugs). japsonline.com |

| LogP (Octanol/Water Partition Coefficient) | ~2.5 - 3.0 | Within the optimal range for BBB penetration (typically 1.5 - 3.5). japsonline.com |

| Hydrogen Bond Donors | 1 | Favorable (low number is preferred, typically ≤ 3). |

| Hydrogen Bond Acceptors | 3 (two nitrogens, one oxygen) | Favorable (low number is preferred, typically ≤ 7). |

| Polar Surface Area (PSA) | ~37 Ų | Favorable (typically < 60-90 Ų is associated with good BBB permeability). |

These in silico predictions suggest that 1-(2-Chloro-5-methoxyphenyl)piperazine possesses physicochemical properties conducive to crossing the blood-brain barrier, making it a promising scaffold for the development of CNS-active agents.

Metabolic Site Predictions and Enzyme Involvement (e.g., CYP450)

Computational and in silico methods are invaluable tools in the early stages of drug discovery and development for predicting the metabolic fate of new chemical entities. These models can identify potential sites of metabolism on a molecule and predict which enzymes, particularly from the cytochrome P450 (CYP450) superfamily, are likely to be involved in its biotransformation. This information is critical for understanding a compound's pharmacokinetic profile, potential drug-drug interactions, and the formation of active or toxic metabolites.

For the compound 1-(2-Chloro-5-methoxyphenyl)piperazine , a comprehensive search of scientific literature and chemical databases did not yield specific studies on its metabolic pathways or the enzymes involved in its breakdown. There are no available published in silico predictions or experimental data from in vitro or in vivo studies that detail the metabolic sites or the specific CYP450 isoenzymes responsible for its metabolism.

While metabolic studies have been conducted on other phenylpiperazine derivatives, the strict focus of this article on 1-(2-Chloro-5-methoxyphenyl)piperazine prevents the extrapolation of those findings. The unique substitution pattern of a chloro group at the 2-position and a methoxy group at the 5-position of the phenyl ring would significantly influence its electronic and steric properties, thereby affecting its interaction with metabolic enzymes in a manner that cannot be accurately predicted without direct study.

To determine the metabolic profile of 1-(2-Chloro-5-methoxyphenyl)piperazine , the following types of studies would be necessary:

In silico modeling: Utilizing computational software to predict the most probable sites of metabolism based on the molecule's structure and its interaction with models of various CYP450 active sites.

In vitro metabolism studies: Incubating the compound with human liver microsomes or specific recombinant CYP450 enzymes to identify the metabolites formed and to pinpoint which enzymes are responsible for their formation.

In vivo animal studies: Administering the compound to animal models to identify the metabolites present in biological fluids and tissues.

Without such dedicated research, any discussion of the metabolic site predictions and enzyme involvement for 1-(2-Chloro-5-methoxyphenyl)piperazine would be speculative and fall outside the scope of scientifically validated information.

Table of Predicted Metabolic Reactions and Involved Enzymes for 1-(2-Chloro-5-methoxyphenyl)piperazine

As of the latest literature search, there is no specific data available to populate this table.

| Predicted Metabolic Reaction | Predicted Site on Molecule | Predicted CYP450 Enzymes Involved |

| Data Not Available | Data Not Available | Data Not Available |

| Data Not Available | Data Not Available | Data Not Available |

| Data Not Available | Data Not Available | Data Not Available |

Preclinical Metabolic Fate and Pharmacokinetic Investigations

In Vitro Metabolic Stability Studies

In vitro metabolic stability assays are fundamental in early drug discovery to predict the in vivo intrinsic clearance of a new chemical entity. These studies typically utilize subcellular fractions, such as liver microsomes, which are rich in drug-metabolizing enzymes.

Identification of Primary Metabolic Pathways in Liver Microsomes

The metabolic transformation of 1-(2-Chloro-5-methoxyphenyl)piperazine in liver microsomes is anticipated to proceed through several key pathways, based on studies of structurally related compounds. The primary metabolic routes for phenylpiperazine derivatives involve oxidative metabolism mediated by the cytochrome P450 (CYP450) superfamily of enzymes.

For a closely related compound containing a methoxyphenylpiperazine moiety, the principal metabolic pathways identified in human liver microsomes were monohydroxylation and O-demethylation. nih.gov The hydroxylation can occur on the aromatic ring or other positions susceptible to oxidation. O-demethylation of the methoxy (B1213986) group would yield a phenolic metabolite. Studies on other piperazine-containing compounds have also highlighted hydroxylation as a major metabolic conversion. nih.gov

The specific cytochrome P450 isozymes responsible for the metabolism of similar structures have been identified. For instance, CYP3A4 was found to be the primary enzyme responsible for the metabolism of a compound featuring a methoxyphenylpiperazine group, leading to both monohydroxylated and O-demethylated products. nih.gov In another case, involving the active metabolite 1-(2-pyrimidinyl)-piperazine, CYP2D6 was identified as the key enzyme catalyzing its hydroxylation in human liver microsomes. nih.gov Given the structure of 1-(2-Chloro-5-methoxyphenyl)piperazine, it is plausible that both CYP3A4 and CYP2D6 could be involved in its metabolic clearance.

Characterization of Metabolites in Research Systems

The characterization of metabolites formed in in vitro systems provides insight into the potential biotransformation products in vivo. For compounds structurally analogous to 1-(2-Chloro-5-methoxyphenyl)piperazine, several types of metabolites have been identified.

In studies with human liver microsomes, a compound with a methoxyphenylpiperazine structure was metabolized into four main products. nih.gov These were identified as two different monohydroxylated metabolites, an O-demethylated metabolite, and a C-demethylated metabolite. nih.gov The formation of these metabolites was confirmed using high-resolution mass spectrometry and synthetic standards. nih.gov

Another study on the urinary metabolic profile of a different methoxyphenyl derivative in rats identified hydroxylated and N-oxide metabolites, which were predominantly present as their glucuronide and/or sulfate (B86663) conjugates. nih.gov This indicates that after the initial oxidative metabolism (Phase I), the resulting metabolites can undergo conjugation (Phase II) to facilitate their excretion.

Table 1: Potential Metabolites of 1-(2-Chloro-5-methoxyphenyl)piperazine Based on Structurally Related Compounds

| Metabolite Type | Description | Potential Precursor | Enzymes Implicated (from related compounds) |

| Monohydroxylated Metabolite | Addition of a hydroxyl (-OH) group to the aromatic ring or other positions. | 1-(2-Chloro-5-methoxyphenyl)piperazine | CYP3A4, CYP2D6 |

| O-demethylated Metabolite | Removal of the methyl group from the methoxy (-OCH3) substituent, forming a phenol. | 1-(2-Chloro-5-methoxyphenyl)piperazine | CYP3A4 |

| N-oxide Metabolite | Oxidation of one of the nitrogen atoms in the piperazine (B1678402) ring. | 1-(2-Chloro-5-methoxyphenyl)piperazine | Cytochrome P450, FMO |

| Conjugated Metabolites | Glucuronide or sulfate conjugates of the Phase I metabolites. | Phase I Metabolites | UGTs, SULTs |

This table is predictive and based on data from structurally similar compounds.

In Vivo Pharmacokinetic Profiling in Animal Models

Animal models, particularly rodents, are extensively used to understand the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates in a whole-body system.

Absorption and Distribution Studies in Rodents

Tissue Distribution and Brain Uptake Assessments in Preclinical Species

For centrally acting drugs, understanding the extent of brain penetration is paramount. The unbound brain-to-plasma concentration ratio (Kp,uu,brain) is a critical parameter that describes the equilibrium of a drug between the brain and plasma, independent of plasma protein and brain tissue binding. nih.govnih.gov A higher Kp,uu,brain value suggests greater brain penetration.

While no specific Kp,uu,brain value for 1-(2-Chloro-5-methoxyphenyl)piperazine has been reported, its structural features, including moderate lipophilicity conferred by the chlorophenyl and methoxy groups, would be expected to allow for passage across the blood-brain barrier. The piperazine moiety itself is a common scaffold in many central nervous system (CNS) drugs. However, the compound may also be a substrate for efflux transporters at the blood-brain barrier, such as P-glycoprotein (P-gp), which could limit its brain exposure. nih.gov

Characterization of Excretion Pathways in Animal Models

The excretion of drug metabolites primarily occurs via the renal or biliary routes. Studies on related piperazine compounds provide a likely model for the excretion of 1-(2-Chloro-5-methoxyphenyl)piperazine.

For instance, following the administration of 1-(3-trifluoromethylphenyl)piperazine (TFMPP) to rats, the primary route of elimination was via the urine. nih.gov The major excreted species was not the parent drug but its hydroxylated metabolite (p-hydroxy-TFMPP), which accounted for approximately 64% of the administered dose within 48 hours. nih.gov A significant portion of this metabolite (around 70%) was in the form of a glucuronide conjugate. nih.gov The excretion of the unchanged parent compound was minimal, at less than 0.7% of the dose. nih.gov

Similarly, a study on a different methoxyphenyl-containing compound in rats showed that the total urinary excretion was about 75.4% of the administered dose, with the majority being conjugated metabolites of hydroxylated and N-oxide derivatives. nih.gov The unchanged drug accounted for only a small fraction of the excreted amount. nih.gov

Table 2: Predicted Excretion Profile of 1-(2-Chloro-5-methoxyphenyl)piperazine in Rats Based on an Analogous Compound (TFMPP)

| Excreted Species | Percentage of Dose (within 48h) | Form |

| Parent Compound | < 1% | Unchanged |

| Hydroxylated Metabolites | ~60-70% | Primarily as Glucuronide Conjugates |

This table is predictive and based on data for 1-(3-trifluoromethylphenyl)piperazine.

Role in Chemical Biology and Drug Discovery Research Paradigms

Utility as a Chemical Probe for Neurotransmitter Systems